6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate
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Overview
Description
6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate is a synthetic organic compound with the molecular formula C25H17BrN2O2. This compound belongs to the class of phenazines, which are known for their diverse biological properties, including antimicrobial, antitumor, and antioxidant activities . The phenazine framework has been extensively studied due to its significant applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate typically involves multicomponent reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at 75°C, followed by further reactions with aldehydes and malononitrile in the presence of nano-CuO . This method is advantageous due to its simplicity, availability of starting materials, and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and various substituted phenazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial activity.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antimicrobial properties.
Uniqueness
6-(4-Bromophenyl)benzo[a]phenazin-5-yl propanoate is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[6-(4-bromophenyl)benzo[a]phenazin-5-yl] propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN2O2/c1-2-21(29)30-25-18-8-4-3-7-17(18)23-24(22(25)15-11-13-16(26)14-12-15)28-20-10-6-5-9-19(20)27-23/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJORMXAVIKLJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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